molecular formula C5H10BrNaO3S B8737939 Sodium 5-bromopentane-1-sulfonate

Sodium 5-bromopentane-1-sulfonate

Cat. No. B8737939
M. Wt: 253.09 g/mol
InChI Key: RYTRESGBLJPGDE-UHFFFAOYSA-M
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Patent
US08835484B2

Procedure details

1,5-Dibromopentane (16.4 g, 71 mmol), sodium sulfite (3 g, 24 mmol), ethanol (25 mL) and water (20 mL) were reacted and worked up analogously to sodium 2-bromoethane sulfonate. Yield: 7.4 g (41%) colorless solid. IR (ATR): {tilde over (ν)}=3485 (m), 3411 (w), 2978 (w), 2930 (m), 2908 (w), 2895 (w), 2867 (w), 2851 (w), 1636 (w), 1616 (w), 1487 (w), 1466 (m), 1410 (w), 1390 (w), 1329 (w), 1314 (w), 1293 (w), 1262 (w), 1224 (m), 1207 (s), 1180 (s), 1044 (s), 988 (w), 938 (w), 823 (w), 804 (w), 792 (w), 729 (w), 618 cm−1 (w). HRMS (ESI) (C5H11BrNaO3S+): calculated 252.9504. found 252.9820, Δ=31.6 mmu.
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Reaction Step One
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16.4 g
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reactant
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Quantity
3 g
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reactant
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Quantity
25 mL
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reactant
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Name
Quantity
20 mL
Type
solvent
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[Compound]
Name
colorless solid
Quantity
7.4 g
Type
reactant
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Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]Br.[S:8]([O-:11])([O-:10])=[O:9].[Na+:12].[Na+].C(O)C.BrCCS([O-])(=O)=O.[Na+]>O>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][S:8]([O-:11])(=[O:10])=[O:9].[Na+:12] |f:1.2.3,5.6,8.9|

Inputs

Step One
Name
( m )
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0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( w )
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0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( w )
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0 (± 1) mol
Type
reactant
Smiles
Step Four
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( w )
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0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( w )
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0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( w )
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0 (± 1) mol
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reactant
Smiles
Step Seven
Name
( w )
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0 (± 1) mol
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Smiles
Step Eight
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( w )
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0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
( m )
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0 (± 1) mol
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reactant
Smiles
Step Ten
Name
( w )
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0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
16.4 g
Type
reactant
Smiles
BrCCCCCBr
Name
Quantity
3 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Twelve
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Smiles
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Smiles
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Smiles
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Smiles
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Smiles
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Smiles
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Smiles
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Smiles
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Smiles
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Smiles
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Smiles
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Smiles
Step 25
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0 (± 1) mol
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Smiles
Step 26
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Smiles
Step 27
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( w )
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Smiles
Step 28
Name
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0 (± 1) mol
Type
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Smiles
BrCCS(=O)(=O)[O-].[Na+]
Step 29
Name
colorless solid
Quantity
7.4 g
Type
reactant
Smiles
Step 30
Name
( ν )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 31
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Smiles
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Smiles
Step 33
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Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrCCCCCS(=O)(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.